![molecular formula C10H5N3 B12585667 Azireno[2,3-c]imidazo[4,5,1-ij]quinoline CAS No. 284044-90-2](/img/structure/B12585667.png)
Azireno[2,3-c]imidazo[4,5,1-ij]quinoline
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Overview
Description
Azireno[2,3-c]imidazo[4,5,1-ij]quinoline is a polycyclic heterocyclic compound characterized by a fused aziridine ring (a three-membered nitrogen-containing ring) and an imidazo[4,5,1-ij]quinoline scaffold. This unique structure confers distinct electronic and steric properties, making it valuable in medicinal chemistry.
Synthesis: A key synthesis route involves the reaction of (5R,6R)-1-benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one with THF, followed by careful handling of reactive intermediates like n-butyllithium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azireno[2,3-c]imidazo[4,5,1-ij]quinoline typically involves multi-step procedures that require precise control of reaction conditions. One common synthetic route starts with the preparation of key intermediates, such as 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile. These intermediates undergo a series of reactions, including Suzuki coupling and cyclization, to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the production of high-quality compounds.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azirene ring’s inherent strain and electron-deficient quinoline core facilitate nucleophilic attacks. Key observations include:
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Base-mediated ring-opening : Treatment with NaOH or KOH in methanol induces hydrolysis of ester groups, leading to thiazine ring expansion (e.g., conversion of imidazothiazolotriazine precursors to thiazino-triazines) .
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Ammonia displacement : In SNAr reactions, chlorine substituents at position 4 of the quinoline ring are replaced by amines under mild conditions (0–25°C), though regioselectivity challenges arise with bulky nucleophiles .
Example Reaction Data
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
4-Chloroimidazoquinoline | NH₃, MeOH, 0°C, 25 min | 4-Aminoimidazoquinoline | 58% | |
Ester derivatives | 2.5 eq KOH, MeOH, RT | Thiazino-triazine potassium salts | 63–81% |
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions due to its conjugated π-system:
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[3+2] with nitrones : Iron-catalyzed reactions yield 2,4-disubstituted quinolines at 80°C, leveraging free radical intermediates .
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[4+2] with vinyl acetates : Electron-deficient dienophiles engage the quinoline core, forming polycyclic adducts under Pd(II) catalysis .
Mechanistic Note : DFT calculations suggest that LiOH or CoCl₂ additives modulate the electrophilicity of imine carbon radicals, directing cyclization pathways .
Oxidation-Reduction Reactions
Functional group transformations are critical for pharmacological optimization:
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Nitro reduction : Zinc/ammonium chloride systems selectively reduce 3-nitro groups to amines, though over-reduction or rearrangement byproducts (e.g., imidazoquinoline isomers) occur without strict temperature control .
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Oxidation of methylidene : MnO₂ oxidizes 6-arylmethylidene derivatives to ketones, enabling further functionalization .
Optimized Conditions for Nitro Reduction
Parameter | Optimal Value | Impact on Yield/Purity |
---|---|---|
Temperature | 0°C | Minimizes byproduct formation |
Zn/NH₄Cl equivalents | 10 eq each | Ensures complete reduction |
Reaction time | 25 min | Prevents over-reduction |
Acid-Base Reactions
The basic quinoline nitrogen and acidic NH groups enable pH-dependent reactivity:
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Deprotonation : Treatment with KOH in methanol generates potassium salts (e.g., 3a–i ), enhancing water solubility for biological assays .
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Rearrangements : Under strongly acidic conditions (HCl/EtOH), skeletal rearrangements via ANRORC mechanisms yield oxindole or quinoline-carboxylate derivatives .
Electrophilic Aromatic Substitution
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Palladium-catalyzed coupling : Benzamidine-directed C–H activation with alkynes forms 2-alkenylquinolines at 100°C .
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Free radical alkylation : Photoactivated imine C–H bonds react with acrylates under visible light, yielding 3,4-disubstituted quinolines .
Biological Activity-Driven Modifications
While not strictly chemical reactions, functionalization strategies to enhance bioactivity include:
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Acylation : Valeryl chloride introduces lipophilic side chains at position 3, improving PI3K/PKB pathway inhibition (IC₅₀: 3.3–150.7 nM) .
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Suzuki coupling : Boronic acid derivatives enable aryl group installation at position 8, critical for TLR7 agonist development .
Challenges and Unresolved Reactivity
Scientific Research Applications
Pharmaceutical Applications
Azireno[2,3-c]imidazo[4,5,1-ij]quinoline derivatives have been explored for their potential as pharmaceutical agents. These compounds have shown promise in various therapeutic areas:
- Cancer Treatment : Some derivatives act as inhibitors of lipid kinases, which are crucial in the progression of various cancers. For instance, imidazo[4,5-c]quinoline derivatives are noted for their role in treating proliferative diseases and inflammatory disorders by inhibiting pathways mediated by kinases such as PI3K (phosphoinositide 3-kinase) .
- Neurological Disorders : Certain imidazoquinoline derivatives have been synthesized as ligands for central benzodiazepine receptors. These compounds exhibit anxiolytic and neuroprotective properties without the side effects typically associated with classical benzodiazepines .
- Antiviral Activity : Quinoline-based molecules, including imidazoquinolines, have demonstrated antiviral properties against various viral strains. Their mechanism often involves targeting viral replication processes .
Biological Evaluation
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives:
- Inhibition Studies : A series of compounds were tested for their inhibitory activity against specific enzymes such as α-glucosidase. The structure-activity relationship (SAR) analysis indicated that modifications at certain positions significantly enhanced their inhibitory potency .
Compound | Target Enzyme | IC50 Value (µM) | Notes |
---|---|---|---|
Compound A | α-glucosidase | 50.0 ± 0.12 | Most potent among tested |
Compound B | CBR | 0.44 | Highest affinity ligand |
Compound C | c-Met | 2.3 | Comparable to leading inhibitors |
Case Studies
Several case studies highlight the practical applications of this compound derivatives in clinical settings:
- Inflammatory Bowel Disease : A study demonstrated that specific derivatives effectively inhibited pro-inflammatory signaling pathways involved in inflammatory bowel disease (IBD), showcasing their potential as therapeutic agents for chronic inflammatory conditions .
- Cancer Research : Investigational drugs derived from this compound class have shown efficacy in preclinical models of cancer, particularly those involving kinase-mediated signaling pathways. These studies often involve detailed pharmacokinetic evaluations to optimize therapeutic profiles .
Synthetic Approaches
The synthesis of this compound derivatives has been achieved through various methodologies:
Mechanism of Action
The mechanism of action of azireno[2,3-c]imidazo[4,5,1-ij]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes, such as PI3K and mTOR, which play crucial roles in cellular signaling and metabolism. By modulating these pathways, the compound can exert anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthesis methods, biological activities, and applications:
Structural and Functional Differences
Substituent Effects: Methyl groups at C2 and C6 in dihydroimidazoquinolines improve metabolic stability, as seen in intermediates for CNS-targeting drugs . Thione groups at C4 (imidazo[4,5,1-ij]quinoline-4-thiones) enhance electrophilicity, favoring interactions with cellular nucleophiles in cytotoxic applications .
Scaffold Modifications : Replacing nitrogen with carbon in naphthoimidazole derivatives reduces hydrogen-bonding capacity, altering antiviral target specificity (e.g., BVDV RdRp inhibition) .
Biological Activity
Azireno[2,3-c]imidazo[4,5,1-ij]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their complex structures and potential pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological efficacy.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
- Case Study : A study utilizing the WST-1 assay revealed that specific derivatives reduced cell viability in neuroblastoma cells by over 50% at concentrations as low as 10 µM. The analysis indicated a marked increase in apoptosis markers such as cleaved caspase-3 and PARP-1 in treated cells, suggesting a mechanism involving programmed cell death .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Derivative A | 10 | Induces apoptosis via caspase activation |
Derivative B | 20 | Inhibits cell proliferation through cell cycle arrest |
2. Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Its derivatives have been tested against various bacterial strains and have demonstrated significant inhibitory effects.
- Research Findings : In vitro studies indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that electron-donating groups on the imidazole moiety enhance antibacterial potency .
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Strongly Inhibitory |
Escherichia coli | 64 | Moderately Inhibitory |
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Mechanistic Insights : Research indicates that these compounds may exert protective effects on neuronal cells by mitigating oxidative stress and enhancing mitochondrial function. This is particularly relevant in models of neurodegeneration where mitochondrial dysfunction is a key contributor .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the core structure can lead to significant changes in potency and selectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Azireno[2,3-c]imidazo[4,5,1-ij]quinoline derivatives?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, imidazo[4,5,1-ij]quinoline derivatives are synthesized via refluxing quinolines with α-keto acids (e.g., 2-oxo-2-phenylacetic acid) in ethanol, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) . Radiolabeled analogs, such as tritiated derivatives, are prepared using isotopic substitution techniques to enable pharmacokinetic tracking .
Q. How are imidazo[4,5,1-ij]quinoline derivatives characterized structurally?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : 1H and 13C NMR resolve substituent positions and ring conformations (e.g., δ8.91 ppm for H-6 in imidazo[4,5-g]quinolines) .
- LC/MS : Confirms molecular weight and fragmentation patterns (e.g., m/z 288 [M+1] for 2-phenyl-3-propyl derivatives) .
- IR spectroscopy : Identifies functional groups (e.g., 1652 cm−1 for carbonyl stretches) .
Q. What biological activities are reported for imidazo[4,5,1-ij]quinoline derivatives?
- Methodological Answer : Derivatives exhibit TNF-α suppression (e.g., 1H-imidazo[4,5-c]quinolines with EC50 < 1 μM in inflammatory models) and cytotoxicity against cancer cell lines. Activity is assessed via in vitro assays (e.g., MTT for viability) and in vivo tumor xenograft models .
Advanced Research Questions
Q. What structure-activity relationships (SAR) guide the optimization of imidazo[4,5,1-ij]quinoline derivatives?
- Methodological Answer :
- Position 5 substituents : N,N-dipropylaminocarbonyl groups enhance cannabinoid receptor (CBR) affinity (Ki < 10 nM), while bulky groups like tert-butoxycarbonyl maintain potency but reduce metabolic stability .
- Lipophilic modifications : Methyl or benzyl groups at position 4 improve blood-brain barrier penetration, critical for CNS-targeted agents .
- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) validate substituent effects on binding free energy (ΔG ≈ 11.3 kcal/mol for benzodiazepine analogs) .
Q. What analytical challenges arise in quantifying imidazo[4,5,1-ij]quinoline derivatives in complex matrices?
- Methodological Answer :
- Matrix interference : Use deuterated internal standards (e.g., 2-amino-3-trideuteromethyl-3H-imidazo[4,5-f]quinoline) to correct for ion suppression in LC/MS/MS .
- Limit of detection (LOD) : Achieve sub-ng/mL sensitivity via hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry .
Q. How do in vivo pharmacokinetic profiles of imidazo[4,5,1-ij]quinoline derivatives inform experimental design?
- Methodological Answer :
- Radiolabeling : Tritiated derivatives (e.g., [3H]U-86170) enable tissue distribution studies via scintillation counting, revealing hepatic accumulation (t1/2 > 24 hr) .
- Dose optimization : Allometric scaling from rodent to human models predicts therapeutic indices using Cmax and AUC0−24 data .
Q. What strategies mitigate metabolic instability in imidazo[4,5,1-ij]quinoline derivatives?
- Methodological Answer :
Properties
CAS No. |
284044-90-2 |
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Molecular Formula |
C10H5N3 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1,3,10-triazatetracyclo[6.4.1.04,13.09,11]trideca-2,4,6,8(13),9,11-hexaene |
InChI |
InChI=1S/C10H5N3/c1-2-6-9-8(12-9)4-13-5-11-7(3-1)10(6)13/h1-5H |
InChI Key |
CYFYAIFADQCWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N=CN3C=C4C2=N4 |
Origin of Product |
United States |
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